N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-Acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a p-tolyl group at position 7, a methyl group at position 2, and an acetamide-linked phenyl moiety at position 5. This article provides a comparative analysis of its structural, synthetic, and functional attributes relative to similar compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-13-7-9-16(10-8-13)20-22-21(25-15(3)32-22)23(31)28(27-20)12-19(30)26-18-6-4-5-17(11-18)24-14(2)29/h4-11H,12H2,1-3H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJSITKSDSHQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a thiazolopyridazine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo[4,5-d]pyridazine core. Its synthesis typically involves cyclocondensation reactions between specific precursors under controlled conditions. For instance, recent studies have employed high-pressure Q-Tube reactors to enhance reaction yields and efficiency in synthesizing similar thiazolopyridazine derivatives .
Anticancer Properties
Research indicates that thiazolopyridazine derivatives exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating several derivatives, including those similar to this compound, the compound demonstrated promising results:
- MCF-7 (breast cancer) : IC50 values ranged from 10.39 to 15.43 µM.
- HCT-116 (colon cancer) : Notably, one derivative achieved an IC50 of 6.90 µM, outperforming doxorubicin in this model .
These findings suggest that modifications on the thiazolopyridazine scaffold can enhance anticancer activity, potentially leading to the development of new therapeutic agents.
Antimicrobial Activity
Thiazolopyridazine derivatives also show potential as antimicrobial agents. While specific data on this compound is limited, related compounds have exhibited activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <125 |
| Compound B | S. aureus | 75 |
| Compound C | Pseudomonas aeruginosa | 150 |
These results underscore the potential for thiazolopyridazines in combating bacterial infections .
Case Studies
- Cytotoxicity Assay : A study utilized MTT colorimetric assays to evaluate the cytotoxic effects of various thiazolopyridazine derivatives on MCF-7 and HCT-116 cell lines. The results highlighted that electron-withdrawing groups on the aryl moiety significantly enhanced cytotoxicity, indicating structure-activity relationships crucial for drug design .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiazolopyridazine derivatives against Gram-positive and Gram-negative bacteria. The study established minimum inhibitory concentrations (MICs), demonstrating effective inhibition at low concentrations .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula.
Purity and Chromatography
Q & A
Q. What are the established synthetic routes for N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazolo[4,5-d]pyridazinone Core Formation : Cyclocondensation of substituted pyridazine precursors with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
Acetamide Side-Chain Introduction : Coupling the core with activated acetamide derivatives (e.g., via nucleophilic substitution or peptide coupling reagents like HATU/DIPEA) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Key challenges include optimizing regioselectivity during cyclocondensation and minimizing side reactions during coupling steps .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and detect impurities.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can contradictory data on reaction yields under varying solvent systems be systematically addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate solvent polarity, temperature, and catalyst loading effects. For example, test DMSO (high polarity) vs. THF (moderate polarity) to isolate solvent-driven yield discrepancies .
- Computational Solvent Modeling : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvation effects and transition-state stabilization .
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and identify kinetic bottlenecks .
Q. What computational strategies are suitable for predicting the bioactivity of this thiazolo-pyridazine derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like kinases or GPCRs .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with crystallized protein targets (e.g., EGFR or COX-2) .
- QSAR Modeling : Train models on datasets of thiazole derivatives to correlate structural descriptors (e.g., LogP, polar surface area) with antimicrobial or anticancer activity .
Q. How can researchers resolve discrepancies between in silico predictions and experimental bioassay results?
- Methodological Answer :
- Meta-Analysis of Assay Conditions : Compare buffer pH, cell lines, and incubation times across studies. For example, variations in ATP concentrations in kinase assays may alter IC values .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that computational models might overlook .
- Free Energy Perturbation (FEP) : Refine docking predictions by simulating ligand-protein binding dynamics at atomic resolution .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
Q. Table 2. Computational Tools for Bioactivity Prediction
| Tool | Application | Output Metrics | Limitations |
|---|---|---|---|
| AutoDock Vina | Protein-ligand docking | Binding affinity (ΔG) | Static protein structure |
| COSMO-RS | Solvent effect modeling | Solvation energy | Requires experimental validation |
| QSAR | Activity correlation | pIC | Dataset dependency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
